5-Bromo-N-ethylpicolinamide

Description

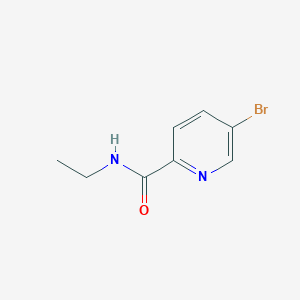

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMCYHHRHDNMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628489 | |

| Record name | 5-Bromo-N-ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845305-88-6 | |

| Record name | 5-Bromo-N-ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-N-ethylpicolinamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-ethylpicolinamide is a halogenated derivative of the picolinamide scaffold, a class of compounds that has garnered significant interest in medicinal chemistry and drug discovery. The picolinamide core, a pyridine ring with a carboxamide substituent at the 2-position, is a versatile pharmacophore found in a range of biologically active molecules. The introduction of a bromine atom at the 5-position and an N-ethyl group on the amide can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its biological activity. Picolinamides have been investigated for a variety of therapeutic applications, including as antifungal, antibacterial, and enzyme inhibitory agents[1]. This guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position and an N-ethylcarboxamide group at the 2-position.

Systematic (IUPAC) Name: 5-bromo-N-ethylpyridine-2-carboxamide

Molecular Formula: C₈H₉BrN₂O

Molecular Weight: 229.08 g/mol

CAS Number: 845305-88-6

Canonical SMILES: CCNC(=O)c1ccc(Br)cn1

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, other values may be predicted or inferred from structurally similar compounds due to a lack of comprehensive experimental data in the public domain.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₉BrN₂O | - |

| Molecular Weight | 229.08 g/mol | - |

| Appearance | Solid | Fluorochem |

| Melting Point | 76-77 °C | Predicted for the N-methyl analog[2] |

| Boiling Point | 346.8 °C at 760 mmHg | Predicted for the N-methyl analog[2] |

| Solubility | Insoluble in water[3] | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. |

| pKa | 13.54 ± 0.46 | Predicted for the N-methyl analog[2] |

| LogP | 1.59 | Predicted for the N-methyl analog[2] |

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a standard amide coupling reaction between 5-bromopicolinic acid and ethylamine. This reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology (Representative)

This protocol is a representative procedure based on common amide coupling methodologies and may require optimization.

-

Carboxylic Acid Activation: To a solution of 5-bromopicolinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 2.0 eq). Alternatively, the acid can be converted to the acid chloride by refluxing with thionyl chloride.

-

Amine Addition: To the activated carboxylic acid solution, add ethylamine (1.2 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Pyridine Protons: Three signals in the aromatic region (typically δ 7.5-8.5 ppm). The proton at the 6-position is expected to be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 3-position a doublet. The coupling constants will be indicative of their positions relative to the nitrogen and bromine atoms.

-

Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) adjacent to the nitrogen (typically δ 3.3-3.6 ppm) and a triplet for the terminal methyl protons (-CH₃) (typically δ 1.1-1.3 ppm).

-

Amide Proton: A broad singlet or triplet for the N-H proton (typically δ 8.0-9.0 ppm), which may exchange with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region (typically δ 163-168 ppm).

-

Pyridine Carbons: Five distinct signals in the aromatic region (typically δ 120-155 ppm). The carbon bearing the bromine atom will be shifted downfield.

-

Ethyl Group Carbons: Two signals in the aliphatic region, one for the methylene carbon (-CH₂-) (typically δ 35-45 ppm) and one for the methyl carbon (-CH₃) (typically δ 14-16 ppm).

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.

-

C-N Stretch: A band in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C/C=N Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

-

C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 228 and an M+2 peak of similar intensity at m/z 230, which is characteristic of a compound containing one bromine atom.

-

Fragmentation: Common fragmentation pathways for picolinamides include cleavage of the amide bond, leading to fragments corresponding to the picolinoyl cation and the ethylamine radical cation.

Potential Biological Activity and Mechanism of Action

While specific studies on this compound are limited, the broader class of picolinamides and halopicolinamides has demonstrated promising biological activities.

Antifungal Activity: Picolinamide derivatives have been identified as having antifungal properties[1]. The mechanism of action for some picolinamides involves the inhibition of Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in fungi[1]. By binding to the lipid-binding pocket of Sec14p, these compounds disrupt lipid homeostasis, which is essential for fungal cell growth and viability. The presence of a halogen atom can enhance the antifungal potency.

Antibacterial Activity: Certain picolinamides have also shown antibacterial activity. The precise mechanism can vary, but potential targets include essential bacterial enzymes or processes like cell wall synthesis or DNA replication. The halogen substituent can influence the spectrum of activity and potency against different bacterial strains.

Further research is required to elucidate the specific biological targets and mechanism of action of this compound.

Conclusion

This compound is a synthetically accessible derivative of the versatile picolinamide scaffold. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a robust, albeit representative, synthetic protocol. While experimental data for this specific molecule is not extensively documented, predictions based on analogous compounds provide a strong foundation for its characterization. The potential for biological activity, particularly as an antifungal or antibacterial agent, warrants further investigation and positions this compound as a compound of interest for drug discovery and development programs.

References

-

Wiley-VCH. (2007). Supporting Information. Angewandte Chemie International Edition, 46(30), 5712-5715. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Manufacturer supply top purity N-Methyl 5-bromopicolinamide 845305-87-5 with GMP standards. (n.d.). LookChem. [Link]

- A kind of synthetic method of 5-bromo-2-picoline. (2009).

-

Appendix I. (n.d.). [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Govindarajan, M., & Young, D. G. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

Thioamide N–C(S) Activation - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Ritter, C., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ACS Chemical Biology, 13(5), 1294–1303. [Link]

-

Gerpe, A., et al. (2013). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 76(5), 920–927. [Link]

-

Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. [Link]

-

5-Bromo-N-methylpicolinamide | CAS 845305-87-5. (n.d.). American Elements. [Link]

-

Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. [Link]

-

Sundaraganesan, N., Ilakiamani, S., & Saleem, H. (2005). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(13-14), 2995–3001. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).

-

Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023). Scientific Reports, 13(1), 1-17. [Link]

-

Fragmentation Mechanisms. (n.d.). Michigan State University. [Link]

-

5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024). Molbank, 2024(4), M1941. [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Ethyl 5-bromopicolinate. (n.d.). PubChem. [Link]

-

Sundaraganesan, N., Ilakiamani, S., & Saleem, H. (2005). FT-Raman and FT-IR spectra, vibrational assignments and density functional studies of 5-bromo-2-nitropyridine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 61(13-14), 2995–3001. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Chemical & Pharmaceutical Sciences, 13(2). [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Infection and Drug Resistance, 17, 2381–2393. [Link]

-

Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). Natural Product Reports, 32(1), 157-187. [Link]

-

Structural Study on Propylamide by FT-IR Spectrometry Using Chemometrics Applications. (2013). International Journal of Chemical Sciences, 11(1), 221-232. [Link]

Sources

5-Bromo-N-ethylpicolinamide CAS number 845305-88-6

An In-depth Technical Guide to 5-Bromo-N-ethylpicolinamide (CAS: 845305-88-6): A Key Intermediate in Medicinal Chemistry

Abstract

This compound, identified by CAS number 845305-88-6, is a halogenated pyridine derivative that serves as a crucial building block in contemporary chemical research and drug discovery. While not an end-product therapeutic itself, its structural features—a picolinamide core, a reactive bromine atom, and an N-ethyl group—make it a versatile intermediate for synthesizing complex molecules with significant pharmacological potential. The picolinamide scaffold is a well-established pharmacophore found in a range of biologically active agents, including kinase inhibitors and antimicrobials. The bromine atom at the 5-position provides a strategic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, enabling the generation of diverse chemical libraries. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic methodology, anticipated analytical characterization, and its demonstrated applications as a precursor in the development of advanced diagnostic and therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound at room temperature.[1] Its structure is defined by a pyridine ring substituted at the 2-position with an N-ethylcarboxamide group and at the 5-position with a bromine atom.[2] This combination of a heteroaromatic ring, an amide linker, and a halogen functional group imparts a specific set of properties that are highly valuable for synthetic manipulation.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 845305-88-6 | [1][3] |

| IUPAC Name | 5-bromo-N-ethylpyridine-2-carboxamide | [1] |

| Molecular Formula | C₈H₉BrN₂O | [1][4] |

| Molecular Weight | 229.07 g/mol | [4][5] |

| Canonical SMILES | CCNC(=O)C1=CC=C(Br)C=N1 | [1] |

| InChI Key | RVMCYHHRHDNMIM-UHFFFAOYSA-N | [1] |

| Synonyms | 5-Bromo-pyridine-2-carboxylic acid ethylamide | [2] |

Table 2: Computed Physicochemical Properties (Note: These values are computationally derived based on related structures and serve as estimations.)

| Property | Value | Source (Analog) |

| XLogP3 | 1.6 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Topological Polar Surface Area | 39.2 Ų | [6] |

The Picolinamide Scaffold in Drug Discovery

The picolinamide moiety is a privileged scaffold in medicinal chemistry. Its ability to engage in hydrogen bonding and its rigid, planar structure allow it to serve as an effective recognition element for various biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes, while the amide group provides both hydrogen bond donor and acceptor capabilities.

Researchers have successfully developed picolinamide derivatives as potent inhibitors of critical enzymes in disease pathways. For example, novel picolinamides have been synthesized and shown to act as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors for anticancer applications and as potential antitumor agents by inhibiting Aurora-B kinase.[7][8] Furthermore, the scaffold is the basis for various antimicrobial and antifungal agents.[9]

Synthesis and Purification

The most direct and logical approach to synthesizing this compound is through a standard amide coupling reaction. This involves forming the amide bond between a carboxylic acid (or an activated derivative) and an amine.

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule occurs at the amide C-N bond. This reveals two readily available starting materials: 5-bromopicolinic acid and ethylamine . This is a robust and field-proven strategy for amide synthesis.

Proposed Synthetic Protocol

This protocol is based on established amide coupling methodologies, similar to those used for synthesizing related picolinamides.[10] The causality for using a coupling agent is to activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Anhydrous DMF is chosen as the solvent for its high boiling point and its ability to dissolve a wide range of organic and inorganic reagents.

Materials:

-

5-Bromopicolinic acid

-

Ethylamine (e.g., as a 2M solution in THF or as ethylamine hydrochloride with an additional equivalent of base)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent (e.g., TSTU, EDC/HOBt).

-

DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base.

-

Anhydrous N,N-Dimethylformamide (DMF).

-

Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine.

-

Anhydrous magnesium sulfate (MgSO₄).

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Addition of Reagents: Add the coupling agent HATU (1.1 eq) and the base DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the activated ester in situ.

-

Amine Addition: Slowly add ethylamine (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

-

Quenching & Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove any remaining acid and HATU byproducts) and brine (to remove water).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Synthesis and Purification Workflow

The entire process from starting materials to the final, purified product can be visualized as a linear workflow.

Anticipated Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. Based on its structure, the following spectral data can be anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to each unique proton environment. We would expect to see three signals in the aromatic region for the pyridine ring protons, a quartet and a triplet for the ethyl group (CH₂ and CH₃, respectively), and a broad singlet for the amide N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal 8 distinct carbon signals: five for the aromatic pyridine ring, one for the amide carbonyl carbon, and two for the aliphatic ethyl group.

-

MS (Mass Spectrometry): The mass spectrum will be crucial for confirming the molecular weight. A key diagnostic feature will be the isotopic pattern for the molecular ion [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), two peaks of nearly equal intensity will be observed at m/z 228 and 230.

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (a strong band around 1650-1680 cm⁻¹), and C-Br stretching in the fingerprint region.

Applications in Medicinal Chemistry and Research

The primary value of this compound lies in its utility as a versatile intermediate for creating more elaborate molecules.

Precursor for Radiolabeled Imaging Agents

A compelling application for this structural class is in the synthesis of Positron Emission Tomography (PET) tracers. A closely related analog, 5-bromo-N-(2-(dimethylamino)ethyl)picolinamide, serves as the direct precursor for [¹⁸F]DMPY2, a radiotracer for diagnosing malignant melanoma.[10] The synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction where the bromo-substituent is displaced by radioactive [¹⁸F]fluoride. This highlights the role of the 5-bromo group as an effective leaving group for radiofluorination.

Scaffold for Library Synthesis via Cross-Coupling

The bromine atom on the pyridine ring is a prime functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.[11] By reacting this compound with a library of boronic acids (in a Suzuki coupling), for instance, researchers can rapidly generate a large array of novel compounds. This parallel synthesis approach is fundamental to modern lead discovery, allowing for the efficient exploration of the structure-activity relationship (SAR) around the picolinamide core to identify new drug candidates.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While specific toxicity data is not available, data from related bromo-aromatic compounds and general safety principles should be strictly followed.

-

Hazards: Assumed to be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12][13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For long-term stability, storage under an inert atmosphere is recommended.

Conclusion

This compound (CAS 845305-88-6) represents more than just a catalog chemical; it is a strategically designed building block that leverages the proven pharmacological relevance of the picolinamide scaffold. Its true value is realized in its potential for synthetic diversification. The presence of a modifiable N-ethyl amide and a reactive bromine handle makes it an ideal starting point for constructing novel compound libraries and for synthesizing targeted molecules like PET imaging agents. For researchers and scientists in drug development, this compound is a valuable tool for accessing new chemical space in the quest for next-generation therapeutics and diagnostics.

References

- Current time information in Tirhut Division, IN. Google. Retrieved January 8, 2026.

-

5-Bromonicotinamide | C6H5BrN2O | CID 1808. PubChem. Retrieved January 8, 2026, from [Link]

-

Ethyl 5-bromopicolinate | C8H8BrNO2 | CID 12686158. PubChem. Retrieved January 8, 2026, from [Link]

- CN101514184A - A kind of synthetic method of 5-bromo-2-picoline. Google Patents.

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Retrieved January 8, 2026, from [Link]

-

Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. Retrieved January 8, 2026, from [Link]

-

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. Retrieved January 8, 2026, from [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC - PubMed Central. Retrieved January 8, 2026, from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved January 8, 2026, from [Link]

- US20190336621A1 - Radioactive compound for diagnosis of malignant melanoma and use thereof. Google Patents.

-

Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. ResearchGate. Retrieved January 8, 2026, from [Link]

-

Cellular pharmacology and biological activity of 5-carboranyl-2'-deoxyuridine. PubMed. Retrieved January 8, 2026, from [Link]

-

5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Retrieved January 8, 2026, from [Link]

-

Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH & Co.KG. Retrieved January 8, 2026, from [Link]

-

Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. Retrieved January 8, 2026, from [Link]

-

Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. Retrieved January 8, 2026, from [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Retrieved January 8, 2026, from [Link]

-

N-(5-Bromo-2-iodophenyl)-N-methylcyclopentanecarboxamide. ResearchGate. Retrieved January 8, 2026, from [Link]

-

5-bromo-N-ethylpentanamide | C7H14BrNO | CID 15341725. PubChem. Retrieved January 8, 2026, from [Link]

-

5-bromo-N-ethyl-N-(pyridin-2-ylmethyl)pentanamide | C13H19BrN2O. PubChem. Retrieved January 8, 2026, from [Link]

-

5-bromo-N-ethyl-2-quinoxalin-6-ylpyrimidin-4-amine. PubChem. Retrieved January 8, 2026, from [Link]

-

5-bromo-N-ethylpentan-1-amine | C7H16BrN | CID 104505485. PubChem. Retrieved January 8, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS 845305-88-6: 5-bromo-N-ethylpyridine-2-carboxamide [cymitquimica.com]

- 3. 845305-88-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. appchemical.com [appchemical.com]

- 5. 845305-88-6|this compound|BLD Pharm [bldpharm.com]

- 6. Ethyl 5-bromopicolinate | C8H8BrNO2 | CID 12686158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. US20190336621A1 - Radioactive compound for diagnosis of malignant melanoma and use thereof - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to 5-bromo-N-ethylpyridine-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Abstract

5-bromo-N-ethylpyridine-2-carboxamide is a halogenated heterocyclic compound of significant interest within medicinal chemistry and drug development. Its structure, featuring a pyridine core, a carboxamide linker, and a bromine substituent, provides a versatile scaffold for developing novel therapeutic agents. The pyridine ring serves as a bioisostere for phenyl groups but with altered electronic properties and the ability to act as a hydrogen bond acceptor, enhancing solubility and target engagement. The carboxamide group is a critical pharmacophoric element, capable of forming multiple hydrogen bonds, which is crucial for molecular recognition in biological systems[1]. The bromine atom offers a site for further chemical modification, such as cross-coupling reactions, and can form halogen bonds, contributing to binding affinity. This guide provides an in-depth analysis of the compound's chemical properties, a validated synthesis protocol, and an exploration of its potential applications as a key building block in the development of targeted therapeutics.

Nomenclature and Chemical Structure

The compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.

-

IUPAC Name: 5-bromo-N-ethylpyridine-2-carboxamide[1].

-

Synonyms: N-Ethyl 5-bromopicolinamide, 5-Bromo-pyridine-2-carboxylic acid ethylamide[1].

-

CAS Number: 845305-88-6[1].

The structure consists of a pyridine ring substituted at the 2-position with an N-ethylcarboxamide group and at the 5-position with a bromine atom. The carboxamide linkage is fundamental to its ability to interact with biological targets, while the bromine atom provides a vector for synthetic elaboration or can participate directly in ligand-receptor interactions[1].

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of a compound is foundational to its application in research and development. The following table summarizes the key identifiers and properties for 5-bromo-N-ethylpyridine-2-carboxamide.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Canonical SMILES | CCNC(=O)c1ccc(cn1)Br | [1] |

| InChI Key | InChI=1S/C8H9BrN2O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H,10,12) | [1] |

| Appearance | White to light yellow crystalline powder (predicted) | N/A |

| Solubility | Predicted to be soluble in DMSO and DMF, with low solubility in water[2]. | [2] |

| XLogP3 | 1.8 (Predicted) | N/A |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet around 3.4-3.5 ppm and a triplet around 1.2-1.3 ppm), three aromatic protons on the pyridine ring in the range of 7.5-8.8 ppm, and a broad singlet for the amide proton (NH) which may exchange with D₂O[3][4].

-

¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon (C=O) around 164-168 ppm, aromatic carbons of the pyridine ring between 120-150 ppm, and the two carbons of the ethyl group in the aliphatic region[5].

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide group (around 1650-1680 cm⁻¹), an N-H stretch (around 3200-3400 cm⁻¹), and C-H stretches in the aromatic and aliphatic regions[5][6].

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic pair of molecular ion peaks [M]+ and [M+2]+ with nearly equal intensity, which is the isotopic signature of a single bromine atom[5].

Synthesis and Manufacturing Protocol

The synthesis of 5-bromo-N-ethylpyridine-2-carboxamide is reliably achieved through an amide coupling reaction. The following protocol is a robust, self-validating method starting from commercially available 5-bromopicolinic acid.

Objective: To synthesize 5-bromo-N-ethylpyridine-2-carboxamide from 5-bromopicolinic acid and ethylamine.

Causality: This method employs 1,1'-Carbonyldiimidazole (CDI) as a coupling agent. CDI is chosen for its high efficiency and the benign nature of its byproducts (imidazole and CO₂), which simplifies purification compared to carbodiimide-based methods that produce urea byproducts. The reaction proceeds via an activated acyl-imidazolide intermediate, which is highly reactive towards nucleophilic attack by ethylamine.

Materials:

-

5-Bromopicolinic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Ethylamine solution (e.g., 2.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Activation of Carboxylic Acid: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-bromopicolinic acid (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Add CDI (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Gas evolution (CO₂) should be observed. The formation of the acyl-imidazolide intermediate can be monitored by TLC or LC-MS.

-

Amide Formation: Cool the reaction mixture back to 0 °C. Add the ethylamine solution (1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by TLC.

-

Workup and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-bromo-N-ethylpyridine-2-carboxamide.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis.

Chemical Reactivity and Potential Mechanism of Action

The reactivity of 5-bromo-N-ethylpyridine-2-carboxamide is dominated by the bromine-substituted pyridine ring. The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions[4]. This makes the compound an excellent intermediate for generating libraries of analogues with diverse substituents at this position, enabling extensive structure-activity relationship (SAR) studies.

While the specific biological target of this compound is not definitively established, its structural motifs are present in molecules with known bioactivity. For example, pyridine-2-carboxamide derivatives have been investigated as probes for proteins like galectin-3, which is involved in inflammation and immune responses[2]. Other carboxamide-containing heterocycles have shown potent activity as kinase inhibitors in cancer therapy, such as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[7]. The N-ethylcarboxamide moiety can act as a hydrogen bond donor and acceptor, anchoring the ligand in the active site of a target protein, such as a kinase ATP-binding pocket.

The diagram below illustrates a hypothetical mechanism where the compound acts as a competitive inhibitor, binding to the active site of an enzyme and preventing the natural substrate from binding.

Applications in Research and Drug Development

5-bromo-N-ethylpyridine-2-carboxamide is primarily utilized as a key intermediate or building block in the synthesis of more complex molecules for drug discovery.

-

Scaffold for Kinase Inhibitors: The pyridine-carboxamide core is a well-established scaffold for developing kinase inhibitors for oncology. The N-ethyl group can be oriented to interact with the hinge region of the kinase active site, while the brominated pyridine can be extended into solvent-exposed regions to improve potency and selectivity[7].

-

Probes for Biological Systems: Similar structures have been used to develop chemical probes to study biological pathways. For instance, derivatives can be functionalized (e.g., with fluorescent tags or biotin) via the bromine atom to investigate protein-ligand interactions and cellular localization[2].

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it serves as an ideal fragment for FBDD campaigns. Screening against various biological targets could identify initial hits, which can then be optimized by elaborating the structure at the bromine position.

Safety, Handling, and Storage

Based on safety data for structurally related bromopyridine compounds, 5-bromo-N-ethylpyridine-2-carboxamide should be handled with appropriate precautions.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Harmful if swallowed, in contact with skin, or if inhaled[8][9].

-

Handling:

-

Use only under a chemical fume hood to avoid inhalation of dust[8][9].

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[10].

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[11].

-

Minimize dust generation and accumulation[8].

-

Wash hands thoroughly after handling[10].

-

-

Storage:

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[11].

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice[10].

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[11].

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately[8].

-

Conclusion

5-bromo-N-ethylpyridine-2-carboxamide is a high-value chemical entity for professionals in drug discovery and development. Its well-defined structure, predictable reactivity, and robust synthesis make it an attractive starting point for creating novel small-molecule therapeutics. The presence of multiple functional groups—a hydrogen-bonding carboxamide, a modifiable bromine atom, and a polar pyridine ring—provides a rich platform for medicinal chemists to explore and optimize interactions with a wide range of biological targets, particularly in the fields of oncology and immunology. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.

References

-

PubChem. (n.d.). 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-N-ethylpyrimidine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-N-butan-2-yl-N-ethylpyridine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-N-but-3-enylpyridine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Arkivoc. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 205. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-N-ethyl-2-hydrazinylpyridine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Retrieved from [Link]

-

YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. CAS 845305-88-6: 5-bromo-N-ethylpyridine-2-carboxamide [cymitquimica.com]

- 2. Buy 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide [smolecule.com]

- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

Molecular weight and formula of 5-Bromo-N-ethylpicolinamide

An In-Depth Technical Guide to 5-Bromo-N-ethylpicolinamide for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, proven synthetic protocols, and analytical characterization methodologies. We will explore the causality behind experimental choices and contextualize the compound's utility within pharmaceutical research.

Core Compound Properties and Identification

This compound is a substituted pyridine derivative belonging to the picolinamide class of compounds. Its structure, featuring a bromine atom on the pyridine ring and an N-ethyl amide group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of targeted therapeutic and diagnostic agents.

| Property | Data | Source(s) |

| IUPAC Name | 5-bromo-N-ethylpyridine-2-carboxamide | [1] |

| CAS Number | 845305-88-6 | [1][2] |

| Molecular Formula | C₈H₉BrN₂O | [1][2] |

| Molecular Weight | 229.08 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Purity (Typical) | ≥95% | [1] |

| Canonical SMILES | CCNC(=O)C1=CC=C(Br)C=N1 | [1] |

| Hazard Classification | Irritant | [2] |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is most effectively achieved through the amidation of 5-bromopicolinic acid with ethylamine. This pathway is reliable and scalable for laboratory settings.

Synthetic Rationale

The core of this synthesis is the formation of an amide bond, a fundamental transformation in organic chemistry. The challenge lies in activating the carboxylic acid of 5-bromopicolinic acid to react efficiently with the relatively weak nucleophile, ethylamine. Using a peptide coupling agent like N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) is an excellent choice. TSTU reacts with the carboxylic acid to form a highly reactive O-succinimidyl ester intermediate. This intermediate is then readily displaced by ethylamine to form the desired amide product under mild conditions, minimizing side reactions. An organic base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the acid generated during the reaction, driving the equilibrium towards product formation.

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-N-ethylpicolinamide

Introduction

5-Bromo-N-ethylpicolinamide is a substituted picolinamide derivative with potential applications in pharmaceutical and agrochemical research. As with any compound under investigation for biological activity, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring product efficacy and safety. This guide provides a comprehensive overview of the methodologies used to determine the aqueous solubility and chemical stability of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

While specific experimental data for this compound is not extensively available in public literature, this guide will establish the requisite experimental framework for its characterization. The principles and protocols detailed herein are based on established pharmaceutical industry practices and regulatory guidelines.

Part 1: Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a comprehensive solubility profile across the physiological pH range is a cornerstone of pre-formulation studies.[1][2]

Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method.[1][3] This technique measures the concentration of a solute in a saturated solution at equilibrium.

Causality Behind Experimental Choices:

-

Solvent Selection: Initial screening in water provides a baseline. Subsequent testing in buffers of varying pH (typically pH 1.2, 4.5, and 6.8) is crucial as many drug candidates have ionizable groups that affect their solubility at different pH values.[3][4]

-

Equilibration Time: Attaining equilibrium is critical for an accurate thermodynamic solubility measurement. The system is agitated for a sufficient duration (e.g., 24-48 hours) to ensure the dissolution and saturation processes have reached a steady state.[1]

-

Temperature Control: Solubility is temperature-dependent. Conducting the experiment at a controlled temperature (e.g., 25°C or 37°C) ensures reproducibility and relevance to physiological conditions.

-

Solid Phase Analysis: After equilibration, the remaining solid material should be analyzed (e.g., by DSC or XRPD) to ensure that the compound has not undergone any phase changes or converted to a different polymorphic form during the experiment.

Illustrative Data Presentation:

Since experimental data for this compound is not publicly available, the following table illustrates how the results of a solubility study would be presented.

| Solvent/Medium | pH | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Purified Water | ~7.0 | 25 | Value to be determined |

| 0.1 N HCl | 1.2 | 37 | Value to be determined |

| Acetate Buffer | 4.5 | 37 | Value to be determined |

| Phosphate Buffer | 6.8 | 37 | Value to be determined |

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of glass vials containing the selected solvents (e.g., water, pH 1.2, 4.5, and 6.8 buffers). The excess solid is necessary to ensure saturation.[3]

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined time (e.g., 48 hours) to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Filter the collected supernatant through a suitable filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Verification: Measure the pH of the remaining suspension to confirm it has not significantly changed during the experiment.[3]

Visualization of Experimental Workflow:

Caption: Workflow for Forced Degradation Studies.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development as a potential pharmaceutical or agrochemical agent. This guide has outlined the standard, industry-accepted methodologies for determining these critical physicochemical properties. By following these detailed protocols, researchers can generate the necessary data to inform formulation strategies, predict in vivo behavior, and ensure the development of a safe, stable, and efficacious product. The principles of experimental design and the rationale behind each step, as detailed in this guide, provide a robust framework for the characterization of novel chemical entities.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International.

- Stability indicating study by using different analytical techniques. IJSDR.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- Annex 4. World Health Organization (WHO).

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.

- Stability Indicating Assay Method. IJCRT.org.

- Stability-indicating methods and their role in drug's quality control. Lösungsfabrik.

- What is a stability indicating method? | Peptide Testing. AmbioPharm.

- Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

- Forced Degradation in Pharmaceuticals – A Regulatory Update.

- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Development of forced degradation and stability indicating studies of drugs—A review. NIH.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-N-ethylpicolinamide

Abstract: The picolinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide explores the therapeutic potential of a novel derivative, 5-Bromo-N-ethylpicolinamide. In the absence of direct studies on this specific molecule, we present a hypothesis-driven approach to identify its most promising therapeutic targets. By analyzing the established biological activities of structurally related picolinamide and brominated nicotinamide analogs, we have identified three high-potential therapeutic areas for investigation: neurodegenerative disease, oncology, and infectious disease. This document provides a comprehensive overview of the scientific rationale for each proposed target, detailed experimental protocols for validation, and a forward-looking perspective on the drug development path for this compound.

Part 1: Introduction and Rationale

The discovery and development of novel small-molecule therapeutics are paramount to addressing unmet medical needs. This compound is a compound of interest due to its unique chemical features: a picolinamide core, which is known to interact with a variety of biological targets, and bromine substitution, which can enhance binding affinity and modulate pharmacokinetic properties.

Direct biological data for this compound is not yet publicly available. Therefore, this guide employs a structure-activity relationship (SAR) analysis of analogous compounds to build a robust, evidence-based case for its potential therapeutic applications. We will explore three distinct, high-value target classes where the picolinamide scaffold has shown significant promise:

-

Acetylcholinesterase (AChE) Inhibition: For the treatment of neurodegenerative disorders like Alzheimer's disease.

-

Kinase and DNA Repair Pathway Inhibition: Targeting key regulators of cancer cell proliferation and survival, such as VEGFR-2 and ALKBH2.

-

Fungal Sec14p Inhibition: A novel approach to combating infectious diseases.

This guide is intended for researchers, scientists, and drug development professionals, providing both the foundational knowledge and the practical methodologies to investigate the therapeutic potential of this compound.

Part 2: Hypothesized Therapeutic Target Classes

Target Class I: Acetylcholinesterase (AChE) in Neurodegenerative Disease

2.1.1. Scientific Rationale: Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function linked to the loss of cholinergic neurotransmission. Inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, is a clinically validated strategy for symptomatic treatment. Several studies have demonstrated that picolinamide derivatives can act as potent AChE inhibitors.[1][2][3][4] The molecular structure of these derivatives allows them to bind to both the catalytic and peripheral sites of the AChE enzyme. The N-ethylpicolinamide moiety of our lead compound provides a core structure analogous to these known inhibitors, while the bromo- substitution could enhance binding affinity within the enzyme's active site.

2.1.2. Putative Mechanism of Action: We hypothesize that this compound acts as a mixed-type inhibitor of AChE. The picolinamide ring may interact with the catalytic site, while the N-ethyl and bromo- groups could form interactions with the peripheral anionic site, thereby blocking the entry of acetylcholine and stabilizing an inhibited form of the enzyme. This dual-binding mode could lead to potent and sustained inhibition.

Diagram: Hypothesized AChE Inhibition Pathway

Caption: Inhibition of AChE by this compound increases acetylcholine levels.

Target Class II: Oncology - Kinase and DNA Repair Inhibition

2.2.1. Scientific Rationale: The picolinamide scaffold is present in several kinase inhibitors. For instance, derivatives have been synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[5] Additionally, nicotinamide derivatives have been identified as inhibitors of ALKBH2, a DNA demethylase that is overexpressed in certain cancers like glioblastoma and contributes to tumor progression.[6] The structural elements of this compound are consistent with those required for binding to the ATP-binding pocket of kinases or the active site of metalloenzymes like ALKBH2.

2.2.2. Putative Mechanism of Action:

-

VEGFR-2 Inhibition: this compound may act as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. By occupying the ATP-binding site, it would block autophosphorylation and downstream signaling, leading to an anti-angiogenic and anti-proliferative effect.

-

ALKBH2 Inhibition: The compound could chelate the Fe(II) ion in the active site of ALKBH2 and occupy the binding site for the 2-oxoglutarate co-substrate, thereby preventing the demethylation of DNA and leading to cytotoxic effects in cancer cells.

Diagram: Potential Anti-Cancer Mechanisms

Caption: Dual inhibitory potential of the compound on tumor growth pathways.

Target Class III: Sec14p in Fungal Infectious Disease

2.3.1. Scientific Rationale: Invasive fungal infections are a significant cause of mortality, and new antifungal agents with novel mechanisms of action are urgently needed. Picolinamide derivatives have been identified as inhibitors of Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in fungi.[7][8][9] This protein is essential for fungal cell viability, and its inhibition represents a promising antifungal strategy. The chemical scaffold of this compound is well-suited to bind within the lipid-binding pocket of Sec14p, as demonstrated by co-crystal structures of similar compounds.[7]

2.3.2. Putative Mechanism of Action: this compound is hypothesized to bind to the lipid-binding pocket of fungal Sec14p, thereby inhibiting its lipid transfer activity. This disruption of lipid homeostasis would compromise the integrity of the Golgi apparatus and vesicular transport, ultimately leading to fungal cell death.

Diagram: Antifungal Mechanism via Sec14p Inhibition

Caption: Proposed mechanism of antifungal activity through Sec14p inhibition.

Part 3: Experimental Validation Protocols

To validate the hypothesized therapeutic targets, a systematic, multi-tiered approach is required. The following protocols provide a roadmap for the initial in vitro characterization of this compound.

Protocol 1: AChE Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against human acetylcholinesterase.

Methodology (Ellman's Assay):

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare assay buffer: 100 mM sodium phosphate buffer, pH 8.0.

-

Prepare substrate solution: 10 mM acetylthiocholine iodide (ATCI) in deionized water.

-

Prepare Ellman's reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.

-

Prepare enzyme solution: Human recombinant AChE at a working concentration of 0.1 U/mL in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 25 µL of serially diluted this compound (from 100 µM to 0.1 nM). Include a vehicle control (DMSO) and a positive control (Donepezil).

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 25 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Normalize the rates to the vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Table 1: Expected Data Output for AChE Inhibition Assay

| Compound Concentration | % Inhibition |

|---|---|

| 100 µM | 98.5 |

| 10 µM | 95.2 |

| 1 µM | 75.6 |

| 100 nM | 52.1 |

| 10 nM | 20.3 |

| 1 nM | 5.4 |

| 0.1 nM | 1.2 |

| IC₅₀ (nM) | [Calculated Value] |

Diagram: AChE Inhibition Assay Workflow

Caption: Step-by-step workflow for the AChE enzymatic assay.

Protocol 2: In Vitro Kinase Inhibition and Cell Proliferation Assays

Objective: To assess the inhibitory effect of this compound on VEGFR-2 kinase activity and its anti-proliferative effect on human cancer cell lines.

Methodology (VEGFR-2 Kinase Assay - ADP-Glo™):

-

Reagent Preparation:

-

Prepare compound dilutions as in Protocol 1.

-

Prepare VEGFR-2 enzyme, substrate (poly-Glu,Tyr), and ATP in kinase buffer.

-

-

Assay Procedure:

-

Add compound dilutions to a 384-well plate.

-

Add VEGFR-2 enzyme and substrate mixture.

-

Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

-

Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence with a plate reader.

-

-

Data Analysis:

-

Calculate IC₅₀ as described in Protocol 1.

-

Methodology (Cell Proliferation Assay - MTT):

-

Cell Culture:

-

Culture human umbilical vein endothelial cells (HUVEC) or A549 lung cancer cells in appropriate media.

-

-

Assay Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound for 72 hours.

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Table 2: Expected Data Output for Oncology Assays

| Assay Type | Target | Metric | Result |

|---|---|---|---|

| Enzymatic | VEGFR-2 | IC₅₀ | [Calculated Value] |

| Cellular | HUVEC Cells | GI₅₀ | [Calculated Value] |

| Cellular | A549 Cells | GI₅₀ | [Calculated Value] |

Protocol 3: Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungal species.

Methodology (Broth Microdilution - CLSI M27):

-

Strain Preparation:

-

Prepare a standardized inoculum of Candida albicans or Aspergillus fumigatus.

-

-

Assay Procedure:

-

In a 96-well plate, serially dilute this compound in RPMI-1640 medium.

-

Add the fungal inoculum to each well.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Data Analysis:

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant (≥50%) inhibition of fungal growth compared to the growth control.

-

Table 3: Expected Data Output for Antifungal Assay

| Fungal Species | Metric | Result (µg/mL) |

|---|---|---|

| Candida albicans | MIC | [Determined Value] |

| Aspergillus fumigatus | MIC | [Determined Value] |

Part 4: Conclusion and Future Directions

This guide has outlined a scientifically grounded, hypothesis-driven approach for elucidating the therapeutic potential of this compound. By leveraging the known biological activities of structurally similar picolinamide and brominated nicotinamide compounds, we have identified AChE, oncogenic kinases and DNA repair enzymes, and fungal Sec14p as high-priority targets for investigation.

The provided experimental protocols offer a clear and robust starting point for the in vitro validation of these hypotheses. Positive results from these initial screens will warrant further investigation, including:

-

Mechanism of Action Studies: To confirm the binding mode and functional consequences of target engagement.

-

In Vivo Efficacy Studies: To evaluate the therapeutic effect in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of the compound.

The exploration of this compound represents a promising opportunity to develop novel therapeutics in areas of significant unmet medical need. The versatility of the picolinamide scaffold, combined with the strategic placement of the bromo- and N-ethyl substituents, provides a strong foundation for the discovery of a potent and selective clinical candidate.

References

-

Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]

-

Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC - NIH. [Link]

-

Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. [Link]

-

Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. NIH. [Link]

-

Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties | Request PDF. ResearchGate. [Link]

-

Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]

-

(PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central. [Link]

-

Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. PMC - NIH. [Link]

-

Novel synthesis of nicotinamide derivatives of cytotoxic properties. PubMed. [Link]

- Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same.

-

Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. PubMed. [Link]

- Picolinamide derivatives as kinase inhibitors.

-

Nicotinamide - biologic actions of an emerging cosmetic ingredient. PubMed. [Link]

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]

-

5-Bromonicotinamide | C6H5BrN2O | CID 1808. PubChem - NIH. [Link]

Sources

- 1. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating 5-Bromo-N-ethylpicolinamide: A Novel Potential VEGFR-2 Inhibitor for Anti-Angiogenic Therapy

An In-depth Technical Guide for Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, making it a highly attractive target for anti-cancer therapies.[1][2] This guide details a comprehensive preclinical research strategy to investigate the potential of a novel small molecule, 5-Bromo-N-ethylpicolinamide, as a VEGFR-2 inhibitor. We will explore the scientific rationale for targeting VEGFR-2 and outline a phased experimental approach, from initial in vitro biochemical validation to cell-based functional assays and in vivo proof-of-concept studies. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical, step-by-step protocols required to rigorously evaluate this compound's therapeutic potential.

Introduction: The Rationale for Targeting VEGFR-2 in Oncology

The progression of solid tumors is intrinsically linked to the development of a dedicated blood supply to provide oxygen and nutrients.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of this process.[3][4][5] Specifically, the binding of VEGF-A to VEGFR-2, a receptor tyrosine kinase expressed predominantly on endothelial cells, triggers a cascade of downstream signaling events.[1][5][6] This activation leads to endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels that feed the growing tumor.[1][3][7]

Given its central role, inhibiting VEGFR-2 has become a cornerstone of modern anti-angiogenic therapy.[1][8] Several approved drugs effectively target this pathway, demonstrating the clinical validity of this approach. However, challenges such as acquired resistance and off-target toxicities necessitate the discovery of new chemical entities with improved selectivity and potency. The picolinamide scaffold has emerged as a promising pharmacophore for kinase inhibition, with several derivatives showing potent anti-cancer activities.[8][9] This guide focuses on this compound, a novel derivative, and outlines a systematic investigation into its potential as a selective VEGFR-2 inhibitor.

The VEGFR-2 Signaling Cascade

Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3][7] These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream pathways, including:

-

The PLCγ-PKC-MAPK Pathway: Crucial for endothelial cell proliferation.[1][2]

-

The PI3K-Akt Pathway: Essential for endothelial cell survival.[1]

-

Src and FAK Signaling: Involved in cell migration.[1]

By inhibiting the initial autophosphorylation of VEGFR-2, a small molecule inhibitor can effectively block these downstream signals, thereby preventing the cellular processes required for angiogenesis.

Caption: VEGFR-2 signaling pathway and point of inhibition.

Phase 1: In Vitro Biochemical Evaluation

The initial phase of investigation focuses on determining if this compound directly interacts with and inhibits the kinase activity of VEGFR-2 in a cell-free system. This is a critical first step to validate the compound's mechanism of action.

Objective: IC50 Determination against VEGFR-2 Kinase

The primary goal is to quantify the potency of this compound by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to reduce the enzymatic activity of VEGFR-2 by 50%.

Experimental Protocol: Luminescence-Based Kinase Assay

This protocol utilizes a luminescence-based assay to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.[10][11]

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)[11]

-

5x Kinase Buffer[11]

-

ATP (500 µM)[11]

-

PTK Substrate (Poly (Glu:Tyr, 4:1))[11]

-

This compound (stock solution in DMSO)

-

Kinase-Glo® MAX Reagent

-

White 96-well plates[11]

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[11]

-

Master Mix Preparation: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.[11]

-

Plate Setup:

-

Add 25 µL of the master mix to each well of a white 96-well plate.[11]

-

Add 5 µL of the diluted compound solutions to the "Test Inhibitor" wells.

-

Add 5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" (100% activity) wells.[11]

-

Add 5 µL of 1x Kinase Buffer with DMSO to the "Blank" (no enzyme) wells.

-

-

Enzyme Addition:

-

Kinase Reaction: Gently mix the plate and incubate at 30°C for 45 minutes.[11]

-

Luminescence Detection:

-

Data Analysis: Subtract the "Blank" values from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control." Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the in vitro kinase assay.

Data Presentation: Hypothetical IC50 Data

The results of the in vitro kinase assay should be summarized in a clear, tabular format.

| Compound | Target | IC50 (nM) [Hypothetical] |

| This compound | VEGFR-2 | 85 |

| Sunitinib (Positive Control) | VEGFR-2 | 9 |

Phase 2: Cell-Based Functional Evaluation

Following successful in vitro validation, the next phase is to assess the compound's activity in a more physiologically relevant context. Cell-based assays will determine if this compound can penetrate the cell membrane and inhibit VEGFR-2 signaling in intact endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these studies as they endogenously express VEGFR-2.[6][13]

Objective 1: Inhibition of VEGFR-2 Autophosphorylation

This assay directly measures the compound's ability to block the initial step of receptor activation in a cellular environment.

Protocol: Cellular VEGFR-2 Phosphorylation ELISA

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Serum-free medium

-

Recombinant Human VEGF-A

-

This compound

-

Cell lysis buffer

-

VEGFR-2 Phospho-ELISA kit

Procedure:

-

Cell Culture: Seed HUVECs in 96-well plates and grow to confluence.

-

Starvation: Starve the cells in serum-free medium for 4-6 hours to reduce basal receptor activity.[7]

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.[14]

-

Stimulation: Stimulate the cells with VEGF-A (e.g., 20-50 ng/mL) for 5-20 minutes at room temperature to induce VEGFR-2 phosphorylation.[14]

-

Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit protocol.

-

ELISA: Perform the phospho-VEGFR-2 ELISA according to the manufacturer's instructions. This typically involves capturing total VEGFR-2 and detecting the phosphorylated form with a specific antibody.[14]

-

Data Analysis: Quantify the amount of phosphorylated VEGFR-2 and normalize it to the total VEGFR-2. Calculate the percentage of inhibition at each compound concentration and determine the cellular IC50.

Objective 2: Inhibition of Endothelial Cell Proliferation

This functional assay determines if the inhibition of VEGFR-2 signaling translates to a biologically relevant anti-proliferative effect.

Protocol: HUVEC Proliferation Assay (MTT)

Materials:

-

HUVECs

-